Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically identified as tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate . Its IUPAC name reflects the following structural elements:
- Piperidine skeleton : A six-membered saturated nitrogen heterocycle.
- Substituents :
- 3,3-difluoro groups : Two fluorine atoms bonded to adjacent carbon atoms at position 3.
- 5-hydroxyl group : A hydroxyl (-OH) group at position 5.
- 1-tert-butyl carboxylate : A tert-butyl (C(CH₃)₃) ester group attached to the nitrogen atom at position 1.
The molecular formula is C₁₀H₁₇F₂NO₃ , with a molecular weight of 237.24 g/mol. The compound’s SMILES notation is CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O , and its InChIKey is NCHCRPISXZGPTH-UHFFFAOYSA-N .
| Property | Value | Source |
|---|---|---|
| CAS Number | 1258638-32-2 | |
| Molecular Formula | C₁₀H₁₇F₂NO₃ | |
| Molecular Weight | 237.24 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O |
Molecular Geometry and Stereochemical Considerations
The piperidine ring adopts a chair conformation , with substituents occupying axial or equatorial positions to minimize steric strain. Key stereochemical features include:
- 3,3-difluoro substituents : These geminal fluorine atoms are positioned axially to reduce 1,3-diaxial interactions with the ring hydrogens. This arrangement is common in fluorinated piperidines due to charge dipole interactions between fluorine and the nitrogen’s lone pair.
- 5-hydroxyl group : The hydroxyl group is equatorial , as axial placement would introduce unfavorable 1,3-diaxial interactions with the tert-butyl ester. This conformational preference is observed in analogous fluorinated piperidines.
- Stereochemistry : The compound may exist as a racemic mixture or as a single enantiomer. A related enantiomer, (R)-tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate, has been reported, indicating potential stereochemical resolution.
Crystallographic Analysis and Solid-State Conformation
While no direct crystallographic data for this compound are available in the literature, insights can be drawn from structurally related fluorinated piperidines:
- Axial fluorine preference : In 3,3-difluoropiperidine derivatives, fluorine atoms adopt axial positions to maximize charge dipole interactions with the nitrogen’s lone pair, as observed in X-ray studies of similar compounds.
- Hydrogen bonding : The 5-hydroxyl group participates in intramolecular or intermolecular hydrogen bonding, stabilizing the equatorial conformation. This is inferred from studies on piperidine-5-ol derivatives.
Comparative Structural Analysis with Related Piperidine Derivatives
The structural features of this compound are compared with other fluorinated piperidine derivatives in Table 1.
Key differences :
- Substituent positioning : The 5-hydroxyl group distinguishes this compound from derivatives with hydroxyl groups at positions 3 or 4.
- Stereochemical implications : The 3,3-difluoro configuration imposes distinct conformational constraints compared to 4,4-difluoro or monofluoro derivatives.
- Functional group availability : The tert-butyl ester and hydroxyl groups provide orthogonal sites for further derivatization, unlike simpler piperidine hydrochlorides.
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHCRPISXZGPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258638-32-2 | |
| Record name | tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Deoxofluorination of Piperidine-3,3-Diol Precursors
A common approach to introducing geminal difluoro groups involves deoxofluorination of diols or ketones. For example, in the synthesis of 26,27-difluoro-25-hydroxyvitamin D3, researchers utilized TMSCF2Br (trimethylsilyl difluoromethyl bromide) to fluorinate a terminal ketone intermediate. Adapting this method, a piperidine-3,3-diol precursor could undergo fluorination using Deoxo-Fluor® or DAST (diethylaminosulfur trifluoride), yielding the 3,3-difluoro motif.
Reaction Conditions :
Sandmeyer-Type Fluorination
Patent CN106008329A describes a fluorination method for pyridine derivatives using cesium fluoride (CsF) and potassium fluoride (KF) in sulfolane/dimethyl sulfoxide (DMSO) at elevated temperatures (145–190°C). While this patent focuses on pyridines, similar conditions could facilitate nucleophilic aromatic substitution (SNAr) on a chlorinated piperidine intermediate. For example, treating 3,3-dichloro-5-hydroxypiperidine-1-carboxylate with CsF/KF in sulfolane might yield the difluoro product.
Key Parameters :
-
Solvent: Sulfolane/DMSO (1:1)
-
Fluorinating Agent: CsF/KF (1:2.5 molar ratio)
-
Temperature: 145°C (17 h) → 190°C (19 h)
Hydroxyl Group Introduction at Position 5
Epoxidation and Ring-Opening
The 5-hydroxyl group could be introduced via epoxidation of a piperidine derivative followed by acid-catalyzed ring-opening. For instance, epoxidation of 3,3-difluoro-1,5-pentadiene using mCPBA (meta-chloroperbenzoic acid), followed by hydrolysis, would yield the diol. Selective protection and deprotection steps could isolate the 5-hydroxyl group.
Oxidation of Amines or Ethers
Oxidation of a 5-aminopiperidine intermediate using TPAP (tetrapropylammonium perruthenate) or PCC (pyridinium chlorochromate) could generate the hydroxyl group. This method was employed in the synthesis of fluorinated vitamin D3 analogs, where a C8-hydroxy group was oxidized to a ketone.
Boc Protection of the Piperidine Nitrogen
Direct Bocylation Under Pressurized Conditions
Patent CN115322143A details a pressurized method for Boc protection of 4-piperidinecarboxylic acid using Boc2O (di-tert-butyl dicarbonate) in the presence of 4-dimethylaminopyridine (DMAP) . Adapting this protocol:
-
Reaction Setup :
-
Advantages :
-
Avoids steric hindrance issues associated with tert-butyl alcohol.
-
High efficiency under mild conditions.
-
Integrated Synthetic Routes
Route 1: Sequential Fluorination and Boc Protection
-
Starting Material : 5-Hydroxypiperidine-3-one
-
Fluorination : Treat with Deoxo-Fluor® in CH2Cl2 at 0°C to yield 3,3-difluoro-5-hydroxypiperidine.
-
Boc Protection : React with Boc2O and DMAP in THF/water at 55°C under 0.3 MPa pressure.
Overall Yield : ~65–70% (estimated).
Route 2: Ring Construction via Cyclization
-
Linear Precursor : Ethyl 4-(ethoxy(hydroxy)methyl)-2,2-difluoropent-4-enoate.
-
Cyclization : Use Grubbs catalyst for ring-closing metathesis to form the piperidine ring.
-
Hydroxyl Deprotection : Acidic hydrolysis of the ethoxy group.
-
Boc Protection : As described in Section 4.1.
Challenges :
-
Requires precise control over stereochemistry.
-
Moderate yields (~50%) due to competing side reactions.
Comparative Analysis of Methods
Challenges and Optimization Opportunities
-
Regioselectivity in Fluorination : Competing mono- and tri-fluorination byproducts necessitate careful reagent stoichiometry control.
-
Solvent Selection : Polar aprotic solvents (e.g., sulfolane) enhance fluorination efficiency but complicate product isolation.
-
Catalyst Development : DMAP remains the gold standard for Boc protection, but ionic liquids could improve reaction rates .
Chemical Reactions Analysis
Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity and selectivity towards specific targets. For example, derivatives of this compound have been investigated for their potential to interact with neurotransmitter systems, suggesting possible neuropharmacological properties .
1.2 Targeting Specific Receptors
The compound's ability to bind to various biological targets is of particular interest in drug design. Interaction studies are essential for determining its binding affinity to enzymes or receptors involved in disease processes. Preliminary data indicate that similar piperidine derivatives can modulate neurotransmitter activity, which may be beneficial in developing treatments for neurological disorders.
Synthetic Utility
2.1 Organic Synthesis
As a versatile building block, this compound is employed in organic synthesis to create more complex molecules. Its fluorinated structure can impart unique properties to the final products, such as increased metabolic stability and altered pharmacokinetics . The compound has been utilized in various synthetic pathways, including reactions involving nucleophilic substitutions and coupling reactions.
2.2 Reaction Conditions and Yields
A summary of reaction conditions and yields for synthesizing derivatives of this compound is presented below:
| Reaction Type | Conditions | Yield |
|---|---|---|
| Reduction with sodium borohydride | 95% ethanol, ambient temperature | 40% |
| Coupling with triazoloquinoline | THF, ambient temperature | 72% |
| Esterification with dicarbonate | Dichloromethane, inert atmosphere | 82.1% |
These reaction conditions demonstrate the compound's adaptability in synthetic applications, making it a valuable asset in the laboratory .
Case Studies
3.1 Neuropharmacological Studies
Research has indicated that compounds structurally related to this compound exhibit protective effects against neurodegenerative processes. For instance, studies have shown that these derivatives can inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease . The ability to modulate amyloidogenesis highlights the therapeutic potential of this compound in treating cognitive disorders.
3.2 Interaction with Biological Targets
Recent investigations have focused on assessing the interaction of this compound with specific receptors involved in neurotransmission. These studies aim to elucidate the mechanisms by which this compound may exert its effects on neuronal function and viability . Understanding these interactions is crucial for advancing drug development efforts targeting neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Structural Features
Key structural analogs and their distinguishing characteristics are summarized below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ring Type | Substituents | Functional Groups |
|---|---|---|---|---|---|---|
| Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate (Target) | 1258638-32-2 | C₁₀H₁₇F₂NO₃ | 237.25 | Piperidine | 3,3-difluoro, 5-hydroxy | Hydroxyl, Boc-protected amine |
| Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate | 1262412-64-5 | C₁₁H₁₉F₂NO₃ | 251.28 | Piperidine | 3,3-difluoro, 5-hydroxymethyl | Hydroxymethyl, Boc-protected amine |
| Tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate | – | C₁₀H₁₇F₂N₂O₂ | 237.25 | Piperidine | 3,3-difluoro, 5-amino | Primary amine, Boc-protected amine |
| Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate | 1434141-81-7 | C₉H₁₅F₂NO₃ | 223.22 | Pyrrolidine | 3,3-difluoro, 4-hydroxy | Hydroxyl, Boc-protected amine |
| Tert-butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate | – | C₁₆H₁₉F₃N₂O₃ | 344.33 | Piperidine | 4-hydroxy, 4-[5-(trifluoromethyl)pyridin-3-yl] | Hydroxyl, trifluoromethylpyridinyl |
Key Observations:
Ring Size : Piperidine analogs (6-membered ring) generally exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered ring), impacting binding affinity in drug-receptor interactions .
Substituent Position : The 5-hydroxy group in the target compound vs. 4-hydroxy in pyrrolidine analogs alters hydrogen-bonding patterns and solubility .
The amino group (tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate) introduces basicity, enabling salt formation or covalent modification . The trifluoromethylpyridinyl group () enhances electron-withdrawing effects and metabolic stability .
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound improves water solubility relative to non-hydroxylated analogs (e.g., tert-butyl 3,3-difluoropiperidine-1-carboxylate). However, the hydroxymethyl derivative (CAS 1262412-64-5) is more polar due to its additional methylene group .
- Stability: Boc-protected piperidines are generally stable under neutral conditions but may undergo deprotection under strong acidic or basic conditions.
Biological Activity
Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate, a compound with the CAS number 1258638-32-2, has garnered interest in various fields due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₀H₁₇F₂NO₃
- Molecular Weight : 237.24 g/mol
- Structure : The compound features a piperidine ring substituted with two fluorine atoms and a hydroxyl group, contributing to its unique properties and biological interactions.
Biological Activity Overview
This compound has been studied for its potential as an inhibitor in various biological pathways. Notably, it has been investigated for its role in:
- Inhibition of Acetyl-CoA Carboxylase (ACC) : This enzyme is crucial in fatty acid metabolism and is a target for treating metabolic disorders such as obesity and dyslipidemia. The compound's structural analogs have shown promise in inhibiting ACC activity, potentially leading to reduced lipid synthesis and improved metabolic profiles in preclinical models .
The biological activity of this compound can be attributed to its interaction with specific enzymes involved in metabolic pathways:
- ACC Inhibition : By inhibiting ACC, the compound may reduce the conversion of acetyl-CoA to malonyl-CoA, thereby decreasing fatty acid synthesis.
- Impact on Lipid Metabolism : Studies have indicated that compounds similar to tert-butyl 3,3-difluoro-5-hydroxypiperidine can influence lipid profiles and cholesterol levels in animal models .
Case Studies
- Study on ACC Inhibition :
-
Metabolic Effects in Animal Models :
- In a diet-induced obesity model using rats, administration of tert-butyl 3,3-difluoro-5-hydroxypiperidine resulted in decreased body weight and improved lipid profiles compared to control groups. This suggests that the compound may have therapeutic potential for managing obesity-related metabolic disorders .
Data Table: Summary of Biological Activities
| Activity | Target Enzyme | IC50 (µM) | Effect on Lipid Metabolism |
|---|---|---|---|
| ACC Inhibition | Acetyl-CoA Carboxylase | <10 | Decreased fatty acid synthesis |
| Metabolic Improvement | Various pathways | N/A | Improved lipid profiles |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate, and what key reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the piperidine backbone. A common approach includes:
- Step 1 : Cyclization of precursor amines with fluorinated reagents under controlled pH and temperature (e.g., using thiocyanate derivatives for triazole ring formation) .
- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group via reaction with tert-butyl carbamate in the presence of catalysts like DMAP (dimethylaminopyridine) .
- Critical Conditions : Solvent choice (e.g., dichloromethane or THF), reaction temperature (0–20°C for Boc protection), and stoichiometric ratios (e.g., 1.5 equiv of reducing agents) significantly impact yield .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Analytical Workflow :
- ¹H/¹³C NMR : Used to confirm the piperidine ring structure, fluorine coupling patterns (³JF-H), and hydroxyl proton integration. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (m/z 251.28 for [M+H]<sup>+</sup>) and detects impurities, such as incomplete Boc protection (e.g., m/z 195.15 for deprotected intermediates) .
- IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and hydroxyl (-OH stretch at ~3200–3500 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the fluorination or cyclization steps?
- Troubleshooting Strategies :
- Fluorination Efficiency : Use anhydrous conditions and catalysts like KF/Al2O3 to enhance fluorine incorporation. Monitor reaction progress via <sup>19</sup>F NMR to detect incomplete fluorination .
- Cyclization Challenges : Optimize pH (pH 7–8) and temperature (reflux in THF) to stabilize intermediates. Additives like triethylamine can mitigate side reactions (e.g., tert-butyl group cleavage) .
- Yield Improvement : Scale-down experiments with DoE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, reaction time) .
Q. How to resolve discrepancies in NMR data when synthesizing derivatives of this compound?
- Case Study : Contradictory ¹H NMR signals (e.g., unexpected splitting in piperidine protons) may arise from:
- Conformational Isomerism : Use variable-temperature NMR (VT-NMR) to assess dynamic equilibria between chair and boat conformations .
- Trace Solvents or Impurities : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and re-analyze .
- Stereochemical Ambiguity : Employ NOESY or ROESY to confirm spatial relationships between fluorine and hydroxyl groups .
Q. What strategies are employed to evaluate the compound's potential as a kinase inhibitor or bioactive scaffold?
- Biological Screening :
- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to kinase ATP-binding pockets. Focus on interactions between the hydroxyl group and conserved lysine residues .
- SAR Studies : Synthesize analogs (e.g., replacing tert-butyl with other carbamates) and test against kinase panels (e.g., EGFR, VEGFR). Monitor IC50 values and selectivity ratios .
- Metabolic Stability : Assess in vitro microsomal stability (human liver microsomes) to prioritize derivatives with longer half-lives (>60% remaining at 1 hour) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
